molecular formula C8H6ClNO B2463344 7-Chloro-2-methyl-furo[3,2-B]pyridine CAS No. 220992-40-5

7-Chloro-2-methyl-furo[3,2-B]pyridine

Cat. No.: B2463344
CAS No.: 220992-40-5
M. Wt: 167.59
InChI Key: XWOCZGIJCBPCQX-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-furo[3,2-B]pyridine is a heterocyclic compound with the molecular formula C8H6ClNO. It features a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-furo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methylpyridine with furan derivatives in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methyl-furo[3,2-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution: Formation of 7-amino-2-methyl-furo[3,2-B]pyridine or 7-thio-2-methyl-furo[3,2-B]pyridine.

    Oxidation: Formation of 7-chloro-2-carboxy-furo[3,2-B]pyridine.

    Reduction: Formation of this compound derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-furo[3,2-B]pyridine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .

Comparison with Similar Compounds

    2-Methylfuran: Shares the furan ring but lacks the pyridine ring and chlorine atom.

    2-Chloropyridine: Contains the pyridine ring with a chlorine atom but lacks the furan ring.

    7-Chloro-2-methylquinoline: Similar structure but with a quinoline ring system instead of the furo[3,2-B]pyridine system.

Uniqueness: 7-Chloro-2-methyl-furo[3,2-B]pyridine is unique due to its fused ring system, which combines the properties of both furan and pyridine rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

7-chloro-2-methylfuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOCZGIJCBPCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an oven-dried round bottom flask, 7-chloro-2-iodofuro[3,2-b]pyridine (0.200 g, 0.72 mmol) was dissolved in 3 mL THF and cooled to −78° C. nBuLi (0.43 ml, 1.1 mmol) was slowly added and the reaction was stirred for one hour. Meanwhile, a vial was filled with MeI and warmed to RT. Magnesium sulfate was added and the mixture was stirred for 5 minutes and filtered into another vial. Immediately from this vial, MeI (0.11 ml, 1.8 mmol) was added to the reaction which was stirred at −78° C. for 3 hours. The reaction was quenched with saturated ammonium chloride solution and warmed to RT. DCM was added, the layers were separated, and the aqueous layer was extracted twice with DCM. The combined organic layers were dried with sodium sulfate, filtered, and concentrated. The material was purified via column chromatography (gradient elution 0-50% EtOAc:Hex) to afford 7-chloro-2-methylfuro[3,2-b]pyridine as a light brown oil. MS: M+H+=168.3.
Quantity
0.2 g
Type
reactant
Reaction Step One
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Quantity
3 mL
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solvent
Reaction Step One
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0.43 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0.11 mL
Type
reactant
Reaction Step Five

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